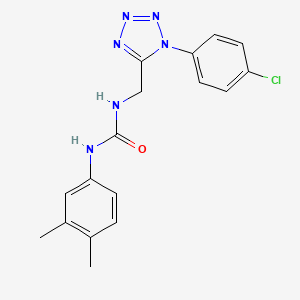

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea, also known as Leflunomide, is a synthetic drug that is used to treat rheumatoid arthritis and psoriatic arthritis. It belongs to the class of drugs known as disease-modifying antirheumatic drugs (DMARDs). Leflunomide is a potent inhibitor of pyrimidine synthesis and has immunomodulatory effects.

Scientific Research Applications

Preparation and Spectroscopic Studies

Research on cyclic urea adducts of triphenyl-tin and -lead halides, involving compounds like 1,3-Dimethyl-2-imidazolidinone (DMEU) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(I H )-pyrimidinone (DMPU), offers insights into the preparation and characterization of related urea compounds. These studies include spectroscopic analysis such as IR and Raman spectra, highlighting the interaction between urea derivatives and metal halides (Aitken & Onyszchuk, 1985).

Crystal Structure Analysis

The crystal structure of similar urea derivatives, such as chlorfluazuron, a benzoylphenylurea insecticide, provides valuable information on molecular geometry, hydrogen bonding, and intermolecular interactions. Such structural analyses contribute to understanding the physical and chemical properties of urea compounds (Cho, Kim, Lee, & Kim, 2015).

Insecticidal Activity

Urea derivatives have been studied for their insecticidal properties, showing a novel mode of action that interferes with cuticle deposition in insects. These findings are significant for developing new insecticides with potentially lower toxicity towards mammals (Mulder & Gijswijt, 1973).

Synthesis and Biological Activity

The synthesis and evaluation of novel urea derivatives for their biological activities, including antitumor properties, are essential areas of research. By designing and synthesizing new compounds, researchers can explore their potential as therapeutic agents (Feng et al., 2020).

Hydrolytic Catalysis

Urea compounds can also serve as models for enzymatic sites, such as the active site of urease. Studies on nickel complexes with urea ligands have shown catalytic activity in hydrolyzing organophosphates, offering insights into enzyme mimetics and catalysis (Carlsson, Haukka, & Nordlander, 2002).

properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(3,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O/c1-11-3-6-14(9-12(11)2)20-17(25)19-10-16-21-22-23-24(16)15-7-4-13(18)5-8-15/h3-9H,10H2,1-2H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPXVYDWHHHIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)

![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)

![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)

![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2554780.png)